molecular formula C9H10FNO3 B1337292 4-Fluoro-2-isopropoxy-1-nitrobenzene CAS No. 28987-46-4

4-Fluoro-2-isopropoxy-1-nitrobenzene

Cat. No. B1337292
Key on ui cas rn: 28987-46-4
M. Wt: 199.18 g/mol
InChI Key: SLRNETDLLJMLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906537B2

Procedure details

5-Fluoro-2-nitrophenol (48 g) was dissolved in dry tetrahydrofuran (THF) (300 mL). Triphenylphosphine (88 g) and 2-propanol (47 mL) were added, and the resulting mixture was cooled to 0° C. Diisopropylazodicarboxylate (66 mL) was added dropwise. The resulting mixture was allowed to warm to room temperature and stirred over night. The solvent was evaporated in vacuo and the resulting mixture was filtered through silica (heptane/ethyl acetate 1:1). The solvent was evaporated in vacuo and the resulting mixture was recrystallised from heptane/ethyl acetate (1:1). The organic phase was separated from the crystalline solid by filtration, the solvent was evaporated in vacuo, and the remaining product was purified by flash chromatography (silica gel, heptane/ethyl acetate 9:1), yielding the title compound as colourless oil (47.2 g, 78%).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.[C:12]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:17]=CC=C[CH:13]=1.CC(O)C.CC(OC(/N=N/C(OC(C)C)=O)=O)C>O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([O:8][CH:12]([CH3:17])[CH3:13])[CH:7]=1

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
88 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
47 mL
Type
reactant
Smiles
CC(C)O
Step Three
Name
Quantity
66 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through silica (heptane/ethyl acetate 1:1)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting mixture was recrystallised from heptane/ethyl acetate (1:1)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the crystalline solid by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the remaining product was purified by flash chromatography (silica gel, heptane/ethyl acetate 9:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 47.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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